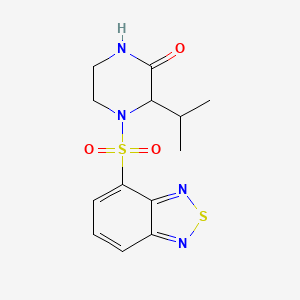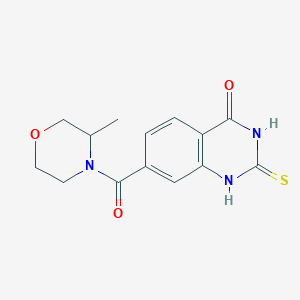![molecular formula C17H21N3O2 B7572391 [4-(2-Methylanilino)piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7572391.png)
[4-(2-Methylanilino)piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Methylanilino)piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as MPO and has been extensively studied for its therapeutic properties.
Mechanism of Action
The mechanism of action of MPO is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects through various pathways. MPO has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. MPO has also been found to modulate the activity of various signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
MPO has been found to have various biochemical and physiological effects. The compound has been found to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the inflammatory response. MPO has also been found to modulate the activity of various signaling pathways such as the MAPK pathway and the NF-κB pathway. In addition, MPO has been found to induce apoptosis in cancer cells and inhibit the aggregation of amyloid beta peptides in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
MPO has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. MPO is also soluble in various solvents, which makes it suitable for various assays. However, MPO has some limitations for lab experiments. The compound is expensive, which limits its use in some experiments. In addition, the mechanism of action of MPO is not fully understood, which makes it difficult to interpret some of the results.
Future Directions
There are several future directions for the study of MPO. One direction is to further investigate the mechanism of action of the compound. Understanding the mechanism of action will provide insights into the therapeutic potential of MPO. Another direction is to investigate the potential of MPO in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, the development of MPO analogs with improved therapeutic properties is another future direction for the study of the compound.
Conclusion:
In conclusion, MPO is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its potential in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. MPO has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of MPO, including the investigation of its mechanism of action and the development of MPO analogs with improved therapeutic properties.
Synthesis Methods
The synthesis of MPO involves the reaction of 4-(2-methylanilino)piperidine with 3-methyl-1,2-oxazole-5-carbonyl chloride in the presence of a base. The reaction yields a white crystalline powder that can be purified through recrystallization. The purity of the compound can be determined through various techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
MPO has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. MPO has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, MPO has been found to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, MPO has been found to protect dopaminergic neurons from oxidative stress.
properties
IUPAC Name |
[4-(2-methylanilino)piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-5-3-4-6-15(12)18-14-7-9-20(10-8-14)17(21)16-11-13(2)19-22-16/h3-6,11,14,18H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKQFOBYVNNUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2CCN(CC2)C(=O)C3=CC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methylanilino)piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7572313.png)
![Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate](/img/structure/B7572321.png)
![2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7572322.png)
![3-(3-Azaspiro[5.5]undecan-3-yl)oxolan-2-one](/img/structure/B7572323.png)
![N-cyclopropyl-2-[4-(thiophen-2-ylmethylamino)pyrazol-1-yl]acetamide](/img/structure/B7572331.png)
![N-(4-cyanophenyl)-3-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7572336.png)
![1-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]-3-[3-(5-methyl-1H-pyrazol-4-yl)propyl]urea](/img/structure/B7572340.png)

![Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572354.png)

![5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one](/img/structure/B7572368.png)

![3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7572401.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B7572410.png)